
3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine” is a chemical compound with the CAS Number: 33543-42-9 and Linear Formula: C14H15N3O . It has a molecular weight of 241.29 . The IUPAC name for this compound is 3-(1-pyrrolidinylcarbonyl)-2-quinolinylamine .
Molecular Structure Analysis
The InChI code for “3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine” is 1S/C14H15N3O/c15-13-11(14(18)17-7-3-4-8-17)9-10-5-1-2-6-12(10)16-13/h1-2,5-6,9H,3-4,7-8H2,(H2,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine” include a molecular weight of 241.29 and a linear formula of C14H15N3O .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
Compounds similar to 3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine, like 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, have shown potent cytotoxic activity against human cancer cell lines. One of these compounds exhibited significant anticancer activity in both in vitro and in vivo models, suggesting potential as an antitumor clinical trial candidate (Huang et al., 2013).
Antiplasmodial and Antifungal Activity
Functionalized aminoquinolines, including derivatives of pyrrolidin-1-ylquinolines, have demonstrated moderate potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the malaria parasite. Some also showed promising antifungal activity against species like Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
Fluorescent Sensors
Pyrrolidin-1-ylquinoline derivatives have been used to develop fluorescent dyes for detecting small inorganic cations. These compounds act as sensors in highly polar solvents, showing a significant bathochromic shift of fluorescence in the presence of certain cations, which is useful in various analytical applications (Mac et al., 2010).
Organometallic Chemistry
In the field of organometallic chemistry, pyrrole-based ligands, including quinolin-amine derivatives, have been synthesized for use with aluminum and zinc complexes. These complexes have been investigated for their potential in catalyzing the ring-opening polymerization of caprolactone, a key process in polymer chemistry (Qiao et al., 2011).
Neurotropic Activity
Research on compounds like hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, a structurally related compound, has revealed significant reductions in motor activity in mice, indicating potential neurotropic effects. This suggests potential applications in neurological research and drug development (Zaliznaya et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-aminoquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-13-11(14(18)17-7-3-4-8-17)9-10-5-1-2-6-12(10)16-13/h1-2,5-6,9H,3-4,7-8H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEJYJCZHYJMGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

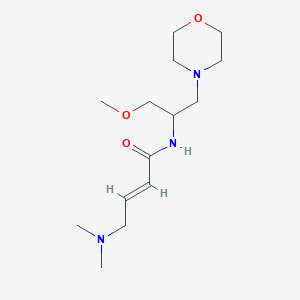
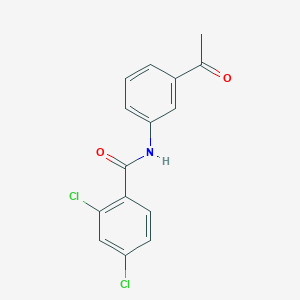

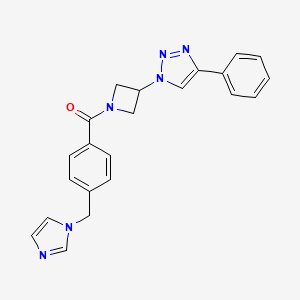
![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)
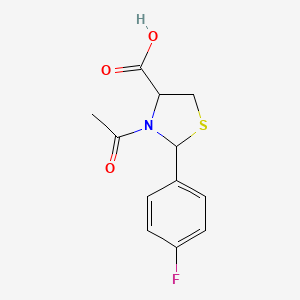
![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)
![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
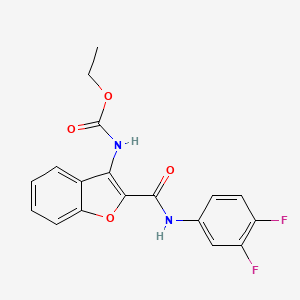
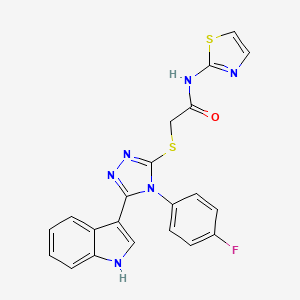
![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)